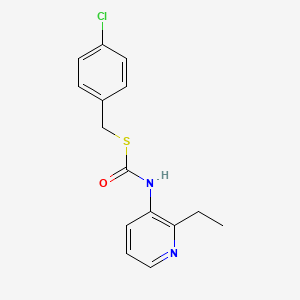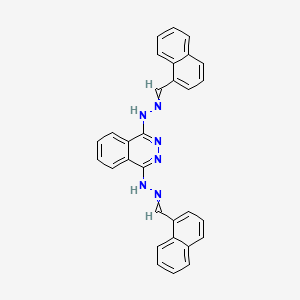![molecular formula C22H13N3O2 B14693555 (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-82-4](/img/structure/B14693555.png)
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of the nitrophenyl group and the indenoquinoxaline core structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with indeno[1,2-b]quinoxaline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indenoquinoxalines.
Wissenschaftliche Forschungsanwendungen
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indenoquinoxaline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar methylene bridge and aromatic structure.
2-(1H-Indol-3-yl)-ethylamine, compound with oxalic acid: Another compound with a complex aromatic structure.
Uniqueness
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is unique due to its specific combination of the nitrophenyl group and the indenoquinoxaline core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32849-82-4 |
|---|---|
Molekularformel |
C22H13N3O2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13N3O2/c26-25(27)15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)24-20-8-4-3-7-19(20)23-21/h1-13H/b18-13+ |
InChI-Schlüssel |
XGZYKGWTODTUFL-QGOAFFKASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C4=NC5=CC=CC=C5N=C24 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


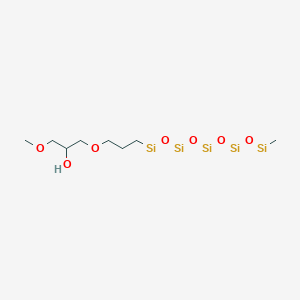
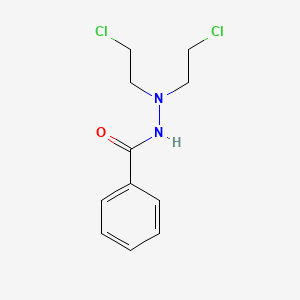
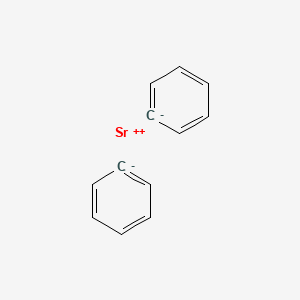
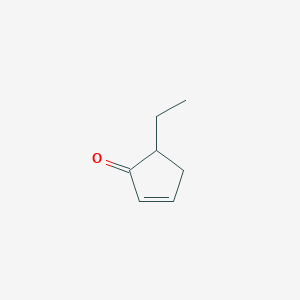
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
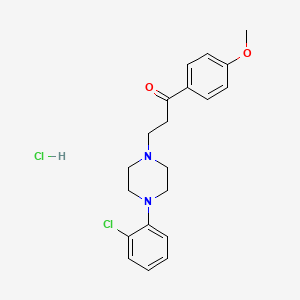
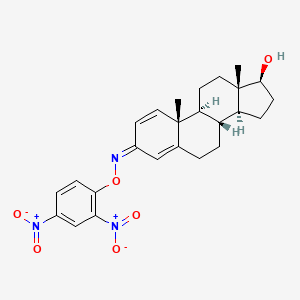
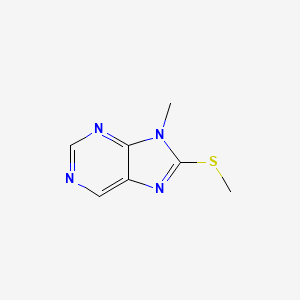
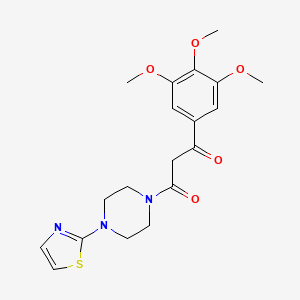
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)

